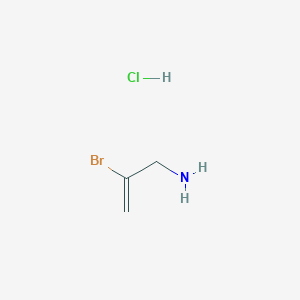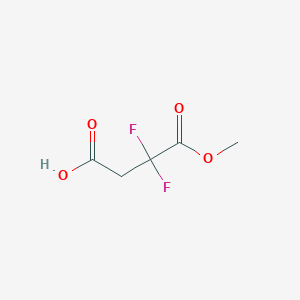
3,3-difluoro-4-methoxy-4-oxobutanoic acid
描述
3,3-Difluoro-4-methoxy-4-oxobutanoic acid, also known as DFOB, is an important organic acid that has a wide range of applications in scientific research. It is an important intermediate in the synthesis of several pharmaceuticals, and it has been used in a variety of biochemical and physiological studies.
科学研究应用
3,3-difluoro-4-methoxy-4-oxobutanoic acid has been used in a variety of scientific research applications. It has been used in the synthesis of several pharmaceuticals, including the anti-cancer drug paclitaxel. It has also been used in the synthesis of several other drugs, such as the anti-inflammatory drug etoricoxib. In addition, 3,3-difluoro-4-methoxy-4-oxobutanoic acid has been used in the synthesis of several other compounds, such as the anticancer agent 5-fluorouracil. 3,3-difluoro-4-methoxy-4-oxobutanoic acid has also been used in biochemical and physiological studies, such as studies of the effects of 3,3-difluoro-4-methoxy-4-oxobutanoic acid on the activity of enzymes, the metabolism of proteins, and the regulation of gene expression.
作用机制
The mechanism of action of 3,3-difluoro-4-methoxy-4-oxobutanoic acid is not fully understood. However, it is believed that 3,3-difluoro-4-methoxy-4-oxobutanoic acid works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes can lead to a decrease in the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes, which can lead to a reduction in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3-difluoro-4-methoxy-4-oxobutanoic acid have been studied extensively. In studies of the effects of 3,3-difluoro-4-methoxy-4-oxobutanoic acid on enzymes, it has been shown to inhibit the activity of COX-2 and 5-LOX, leading to a decrease in the production of pro-inflammatory molecules. In addition, 3,3-difluoro-4-methoxy-4-oxobutanoic acid has been shown to inhibit the activity of several other enzymes, such as acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can lead to an increase in cognitive function and memory.
实验室实验的优点和局限性
The main advantage of using 3,3-difluoro-4-methoxy-4-oxobutanoic acid in laboratory experiments is its high purity, which makes it ideal for use in biochemical and physiological studies. Additionally, 3,3-difluoro-4-methoxy-4-oxobutanoic acid is relatively easy to synthesize, and it is relatively inexpensive. However, there are some limitations to using 3,3-difluoro-4-methoxy-4-oxobutanoic acid in laboratory experiments. For example, 3,3-difluoro-4-methoxy-4-oxobutanoic acid is toxic if ingested, and it can cause skin and eye irritation if it comes into contact with the skin or eyes. Therefore, it is important to take proper safety precautions when handling 3,3-difluoro-4-methoxy-4-oxobutanoic acid.
未来方向
The future directions for 3,3-difluoro-4-methoxy-4-oxobutanoic acid research are numerous. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to explore the potential applications of 3,3-difluoro-4-methoxy-4-oxobutanoic acid in the pharmaceutical industry, such as the synthesis of new drugs. Furthermore, further research could be done to explore the potential of 3,3-difluoro-4-methoxy-4-oxobutanoic acid as a therapeutic agent, such as its potential use as an anti-inflammatory or anti-cancer agent. Finally, further research could be done to explore the potential of 3,3-difluoro-4-methoxy-4-oxobutanoic acid as a diagnostic tool, such as its potential use in the diagnosis of diseases or disorders.
属性
IUPAC Name |
3,3-difluoro-4-methoxy-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O4/c1-11-4(10)5(6,7)2-3(8)9/h2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVIXFMGCKOHED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-4-methoxy-4-oxobutanoic acid | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

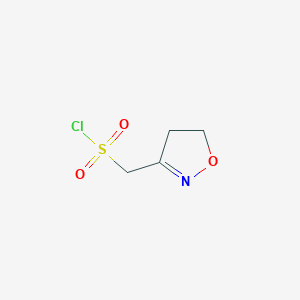
![methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B6603287.png)
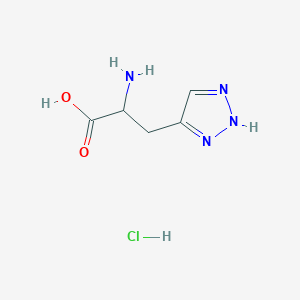
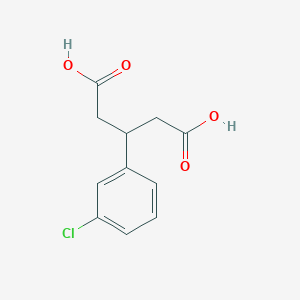
![2-hydroxypropane-1,2,3-tricarboxylic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine](/img/structure/B6603310.png)
![(1S,5R,7R)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6603324.png)
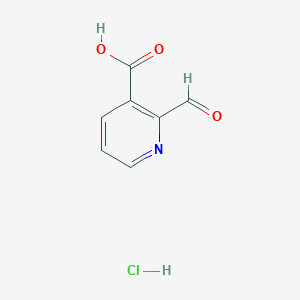
![2-amino-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B6603336.png)
![5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B6603341.png)


![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6603354.png)

